molecular formula C17H21ClN2O B14478359 4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine CAS No. 71566-74-0

4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine

Cat. No.: B14478359
CAS No.: 71566-74-0
M. Wt: 304.8 g/mol
InChI Key: NPCKMGXUNZKYFE-UHFFFAOYSA-N
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Description

4-[2-Chloroethyl(ethyl)amino]benzaldehyde and 4-methylpyridine are two distinct chemical compounds. 4-[2-Chloroethyl(ethyl)amino]benzaldehyde is an organic compound with the molecular formula C11H14ClNO. It is known for its applications in various chemical reactions and industrial processes. 4-methylpyridine, also known as 4-picoline, is a derivative of pyridine with the molecular formula C6H7N. It is commonly used as a solvent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloroethyl(ethyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 2-chloroethyl ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product .

For 4-methylpyridine, the industrial production method involves the catalytic dehydrogenation of 4-methylpyridine N-oxide. This process is carried out at elevated temperatures in the presence of a suitable catalyst, such as palladium or platinum, to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloroethyl(ethyl)amino]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-Chloroethyl(ethyl)amino]benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-Chloroethyl(ethyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Bis(2-chloroethyl)amino)benzaldehyde: Similar in structure but with two chloroethyl groups.

    4-(N,N-Diethylamino)benzaldehyde: Similar but with diethylamino groups instead of chloroethyl.

    4-(N,N-Dimethylamino)benzaldehyde: Similar but with dimethylamino groups.

Uniqueness

The presence of both chloroethyl and ethylamino groups allows for a wide range of chemical transformations and interactions with various reagents and biomolecules .

Properties

CAS No.

71566-74-0

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

4-[2-chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine

InChI

InChI=1S/C11H14ClNO.C6H7N/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11;1-6-2-4-7-5-3-6/h3-6,9H,2,7-8H2,1H3;2-5H,1H3

InChI Key

NPCKMGXUNZKYFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)C=O.CC1=CC=NC=C1

Related CAS

71566-74-0

Origin of Product

United States

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